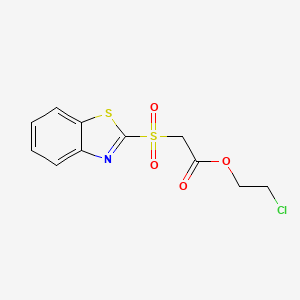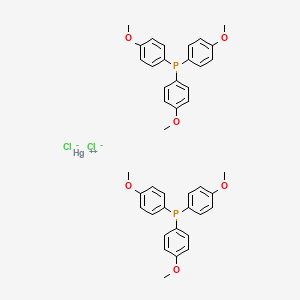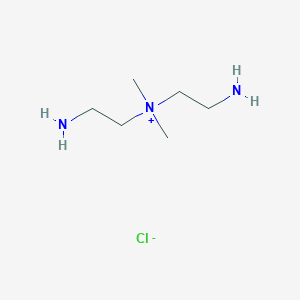![molecular formula C10H20N2S2 B14451768 Methyl [3-(piperidin-1-yl)propyl]carbamodithioate CAS No. 76029-59-9](/img/structure/B14451768.png)
Methyl [3-(piperidin-1-yl)propyl]carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [3-(piperidin-1-yl)propyl]carbamodithioate is a chemical compound that belongs to the class of carbamodithioates It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(piperidin-1-yl)propyl]carbamodithioate typically involves the reaction of piperidine with a suitable alkylating agent, followed by the introduction of the carbamodithioate group. One common method involves the reaction of piperidine with 3-chloropropyl methylcarbamodithioate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Methyl [3-(piperidin-1-yl)propyl]carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamodithioate group to a thiol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.
科学研究应用
Methyl [3-(piperidin-1-yl)
属性
CAS 编号 |
76029-59-9 |
|---|---|
分子式 |
C10H20N2S2 |
分子量 |
232.4 g/mol |
IUPAC 名称 |
methyl N-(3-piperidin-1-ylpropyl)carbamodithioate |
InChI |
InChI=1S/C10H20N2S2/c1-14-10(13)11-6-5-9-12-7-3-2-4-8-12/h2-9H2,1H3,(H,11,13) |
InChI 键 |
VKECSAGMTWXKAR-UHFFFAOYSA-N |
规范 SMILES |
CSC(=S)NCCCN1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
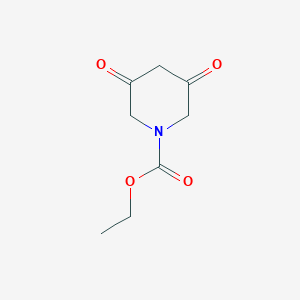
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
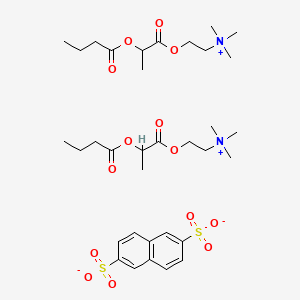
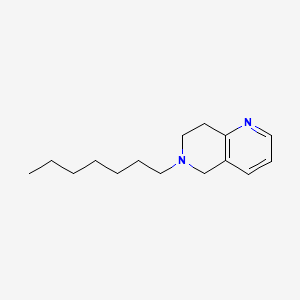
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)


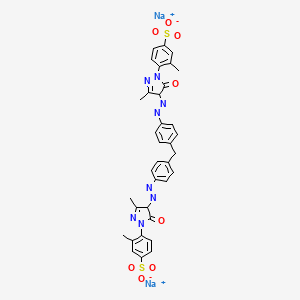
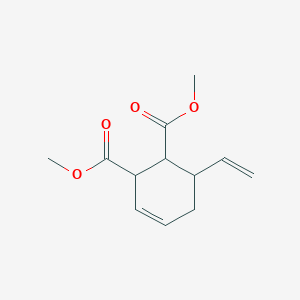
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
